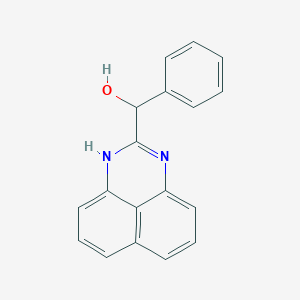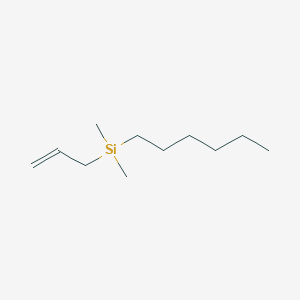
Hexyl(dimethyl)(prop-2-en-1-yl)silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hexyl(dimethyl)(prop-2-en-1-yl)silane is an organosilicon compound with the chemical formula C11H24Si. It is a colorless liquid with a distinctive odor and is primarily used as an intermediate in organic synthesis. This compound is notable for its unique structure, which includes a hexyl group, two methyl groups, and a prop-2-en-1-yl group attached to a silicon atom.
Métodos De Preparación
Hexyl(dimethyl)(prop-2-en-1-yl)silane can be synthesized through various methods. One common synthetic route involves the reaction of hexylmagnesium bromide with dimethylchlorosilane, followed by the addition of allyl chloride. The reaction conditions typically include anhydrous solvents and inert atmospheres to prevent unwanted side reactions. Industrial production methods often involve similar steps but are scaled up to accommodate larger quantities and may include additional purification steps to ensure the final product’s purity .
Análisis De Reacciones Químicas
Hexyl(dimethyl)(prop-2-en-1-yl)silane undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or ozone, leading to the formation of silanol or siloxane derivatives.
Reduction: Reduction reactions can be carried out using hydride donors such as lithium aluminum hydride, resulting in the formation of silane derivatives.
Substitution: The compound can undergo substitution reactions where the prop-2-en-1-yl group is replaced by other functional groups using reagents like halogens or organometallic compounds.
Aplicaciones Científicas De Investigación
Hexyl(dimethyl)(prop-2-en-1-yl)silane has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organosilicon compounds, which are important in materials science and catalysis.
Biology: The compound is used in the modification of biomolecules to enhance their stability and functionality.
Medicine: Research is ongoing into its potential use in drug delivery systems due to its ability to form stable, biocompatible coatings.
Mecanismo De Acción
The mechanism by which Hexyl(dimethyl)(prop-2-en-1-yl)silane exerts its effects involves the interaction of its silicon atom with various molecular targets. The silicon atom can form strong bonds with oxygen, nitrogen, and carbon atoms, facilitating the formation of stable compounds. This interaction is crucial in processes like hydrosilylation, where the silicon-hydrogen bond adds across unsaturated carbon-carbon bonds, leading to the formation of new silicon-carbon bonds .
Comparación Con Compuestos Similares
Hexyl(dimethyl)(prop-2-en-1-yl)silane can be compared with other similar organosilicon compounds, such as:
Dimethyl(prop-2-en-1-yl)silane: This compound lacks the hexyl group, making it less hydrophobic and potentially less reactive in certain applications.
Hexyl(trimethyl)silane: This compound has three methyl groups instead of the prop-2-en-1-yl group, which can affect its reactivity and the types of reactions it can undergo.
Allyl(dimethyl)silane: Similar to this compound but without the hexyl group, making it less bulky and potentially more reactive in certain substitution reactions.
Propiedades
Número CAS |
23755-61-5 |
|---|---|
Fórmula molecular |
C11H24Si |
Peso molecular |
184.39 g/mol |
Nombre IUPAC |
hexyl-dimethyl-prop-2-enylsilane |
InChI |
InChI=1S/C11H24Si/c1-5-7-8-9-11-12(3,4)10-6-2/h6H,2,5,7-11H2,1,3-4H3 |
Clave InChI |
AACFQVBTKSOKSS-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC[Si](C)(C)CC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


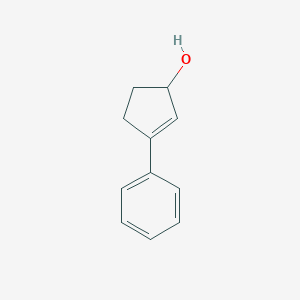
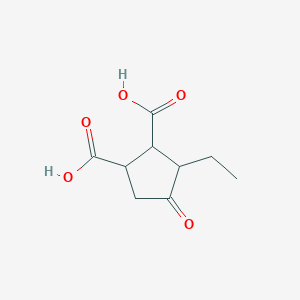
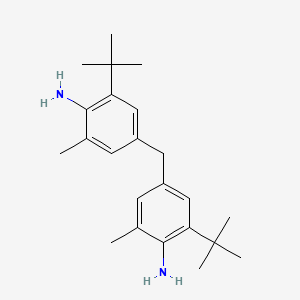
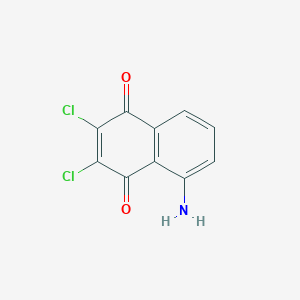
![5-(Benzylsulfanyl)pyrimido[5,4-e][1,2,4]triazine](/img/structure/B14710659.png)
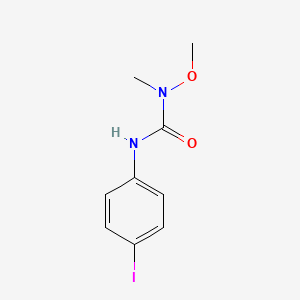
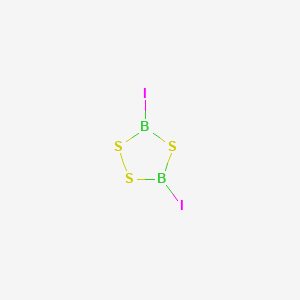

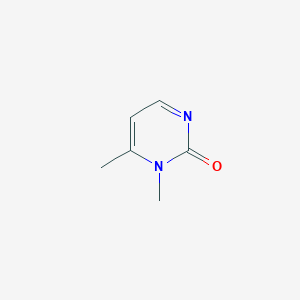
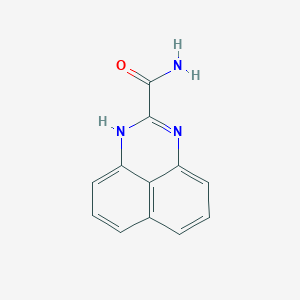
![Pyridine, 2-[(propylthio)methyl]-](/img/structure/B14710688.png)
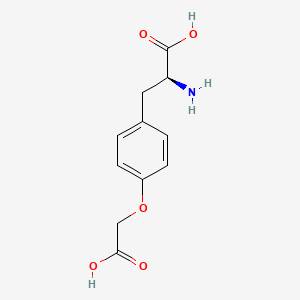
![1-Bicyclo[2.2.1]hept-2-yl-3-methylurea](/img/structure/B14710709.png)
